molecular formula C14H20Cl3N3OS B2738990 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride CAS No. 2460757-53-1

4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride

Cat. No.: B2738990
CAS No.: 2460757-53-1
M. Wt: 384.74
InChI Key: UIFCSUIYFYLVPM-UHFFFAOYSA-N
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Description

4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride is a compound with a molecular formula of C14H20Cl3N3OS and a molecular weight of 384.74

Preparation Methods

The synthesis of 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-inflammatory agent . Studies have demonstrated its ability to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a promising candidate for the development of new anti-inflammatory drugs . Additionally, its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines . This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation.

Comparison with Similar Compounds

4-[(4-Piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride can be compared to other piperazine derivatives, such as 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine and 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione While these compounds share a piperazine core, their unique substituents and functional groups confer different chemical properties and biological activities

Properties

IUPAC Name

4-[(4-piperazin-1-ylphenoxy)methyl]-1,3-thiazole;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.3ClH/c1-3-14(18-9-12-10-19-11-16-12)4-2-13(1)17-7-5-15-6-8-17;;;/h1-4,10-11,15H,5-9H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFCSUIYFYLVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CSC=N3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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